In-depth Technical Guide: Structure Elucidation of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
In-depth Technical Guide: Structure Elucidation of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Introduction
4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is a heterocyclic aromatic compound of interest to researchers in medicinal chemistry and drug development. Its structure, comprising a benzonitrile moiety linked to a methylthiazole ring, presents a unique scaffold for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the complete structure elucidation of this molecule. The following sections detail the spectroscopic analyses and a plausible synthetic pathway, offering a foundational reference for scientists working with this and structurally related compounds.
Molecular Structure and Properties
The core structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile consists of a central benzene ring substituted at the 1-position with a nitrile group (-C≡N) and at the 4-position with a 2-methyl-1,3-thiazole ring.
Systematic Name: 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
| Property | Value |
| Molecular Formula | C₁₁H₈N₂S |
| Molecular Weight | 200.26 g/mol |
| General Appearance | Off-white to pale yellow solid |
Spectroscopic Data for Structure Confirmation
The definitive confirmation of the chemical structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.89 | d, J=8.5 Hz | 2H | H-2', H-6' (Benzonitrile) |
| 7.71 | d, J=8.5 Hz | 2H | H-3', H-5' (Benzonitrile) |
| 7.53 | s | 1H | H-5 (Thiazole) |
| 2.77 | s | 3H | -CH₃ (Thiazole) |
Table 2: ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| 166.5 | C-2 (Thiazole) |
| 153.8 | C-4 (Thiazole) |
| 138.3 | C-4' (Benzonitrile) |
| 132.6 | C-3', C-5' (Benzonitrile) |
| 126.5 | C-2', C-6' (Benzonitrile) |
| 118.8 | -C≡N |
| 116.3 | C-5 (Thiazole) |
| 111.9 | C-1' (Benzonitrile) |
| 19.3 | -CH₃ (Thiazole) |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in the molecule.
Table 3: FTIR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2227 | Strong | C≡N stretching (Nitrile) |
| 1605, 1545, 1490 | Medium-Strong | C=C and C=N stretching (Aromatic rings) |
| 1420, 1380 | Medium | C-H bending |
| 830 | Strong | p-disubstituted benzene C-H out-of-plane bending |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 200 | [M]⁺ (Molecular ion) |
| 173 | [M - HCN]⁺ |
| 159 | [M - CH₃CN]⁺ |
| 116 | [C₇H₄N]⁺ (Benzonitrile fragment) |
Experimental Protocols
Synthesis of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
A plausible and commonly employed synthetic route to this class of compounds is the Hantzsch thiazole synthesis.
Reaction Scheme:
4-cyanothiobenzamide + 1-chloropropan-2-one → 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile
Materials:
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4-cyanothiobenzamide
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1-chloropropan-2-one (chloroacetone)
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Ethanol (or a similar suitable solvent)
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Sodium bicarbonate (or other mild base)
Procedure:
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Dissolve 4-cyanothiobenzamide in ethanol in a round-bottom flask equipped with a reflux condenser.
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Add an equimolar amount of 1-chloropropan-2-one to the solution.
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Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
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The resulting precipitate is collected by filtration, washed with water, and dried.
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The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.
Spectroscopic Analysis Protocols
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NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.
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FTIR Spectroscopy: The FTIR spectrum is recorded using the KBr pellet method or as a thin film on a salt plate, typically over a range of 4000-400 cm⁻¹.
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Mass Spectrometry: Mass spectra are obtained using an electron ionization (EI) source. The sample is introduced directly or via a gas chromatograph.
Structure Elucidation Workflow and Logic
The process of elucidating the structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile follows a logical progression of data acquisition and interpretation.
Caption: Workflow for the synthesis and structure elucidation of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile.
The comprehensive analysis of ¹H NMR, ¹³C NMR, FTIR, and mass spectrometry data provides unequivocal evidence for the structure of 4-(2-Methyl-1,3-thiazol-4-yl)benzonitrile. The presented synthetic protocol offers a reliable method for its preparation. This guide serves as a detailed reference for the characterization of this compound, which can be applied to the study of other novel heterocyclic molecules in the field of drug discovery and materials science.
